molecular formula C29H44N10O12P2 B12079948 Adefovir Monopivoxil Dimer

Adefovir Monopivoxil Dimer

Cat. No.: B12079948
M. Wt: 786.7 g/mol
InChI Key: XAZOTWYAJUSGER-UHFFFAOYSA-N
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Description

Adefovir Monopivoxil Dimer is a synthetic compound derived from Adefovir Dipivoxil, which is an acyclic nucleotide analog reverse transcriptase inhibitor. It is primarily used as an antiviral agent for the treatment of chronic hepatitis B. The compound is known for its ability to inhibit viral replication by interfering with the viral DNA polymerase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adefovir Monopivoxil Dimer involves several steps, starting from the basic structure of Adefovir. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of Adefovir and its subsequent esterification to Adefovir Dipivoxil.

    Purification: The crude product is purified using techniques like recrystallization and chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Adefovir Monopivoxil Dimer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents like sodium azide or thiols are used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: Adefovir and pivalic acid.

    Oxidation: Various oxidized derivatives of Adefovir.

    Substitution: Different analogs of Adefovir with modified phosphonate groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adefovir Monopivoxil Dimer is unique due to its specific structure, which allows it to efficiently cross biological barriers and reach target cells. Its dimeric form enhances its stability and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C29H44N10O12P2

Molecular Weight

786.7 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethoxy-[2-[6-[[[9-[2-[[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]methoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl]phosphinic acid

InChI

InChI=1S/C29H44N10O12P2/c1-28(2,3)26(40)48-16-50-52(42,43)18-46-9-7-38-14-36-20-22(32-12-34-24(20)38)30-11-31-23-21-25(35-13-33-23)39(15-37-21)8-10-47-19-53(44,45)51-17-49-27(41)29(4,5)6/h12-15H,7-11,16-19H2,1-6H3,(H,42,43)(H,44,45)(H,30,32,34)(H,31,33,35)

InChI Key

XAZOTWYAJUSGER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(O)OCOC(=O)C(C)(C)C)O

Origin of Product

United States

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